anthracen-9-ylmethyl 2-hydroxy-3-[11-hydroxy-2-[4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropanoate
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Overview
Description
Anthracen-9-ylmethyl 2-hydroxy-3-[11-hydroxy-2-[4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[55]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5’-oxolane]-2’-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[55]undec-4-en-8-yl]-2-methylpropanoate is a complex organic compound with a unique structure that includes multiple spiro and pyrano rings
Preparation Methods
The synthesis of anthracen-9-ylmethyl 2-hydroxy-3-[11-hydroxy-2-[4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5’-oxolane]-2’-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropanoate involves multiple steps, including the formation of spiro and pyrano rings. The synthetic route typically starts with the preparation of the anthracen-9-ylmethyl group, followed by the sequential addition of various functional groups under controlled conditions. Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Anthracen-9-ylmethyl 2-hydroxy-3-[11-hydroxy-2-[4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5’-oxolane]-2’-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Used in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and spiro groups in the compound can interact with various enzymes and receptors, leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to anthracen-9-ylmethyl 2-hydroxy-3-[11-hydroxy-2-[4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5’-oxolane]-2’-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropanoate include:
Anthracen-9-ylmethyl-2,2-dimethyl-(1,3)dioxane-4,6-dione: A related compound with a simpler structure.
N-(Anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine: Another anthracene derivative with different functional groups.
Anthracene-based ferrocenylselenoethers: Compounds with both anthracene and ferrocene moieties, used in sensing applications.
These similar compounds highlight the versatility and unique properties of anthracene derivatives in various scientific and industrial applications.
Biological Activity
Anthracen-9-ylmethyl 2-hydroxy-3-[11-hydroxy-2-[4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropanoate (referred to as "the compound") is a complex organic molecule with potential biological activities. This article reviews its biological activity based on existing literature and research findings.
Chemical Structure and Properties
The compound features multiple functional groups and a complex structure including spiro and pyrano rings. Its molecular formula is C59H78O13 with a molecular weight of 995.2 g/mol. The intricate arrangement of hydroxyl groups suggests potential for diverse biological interactions.
Property | Value |
---|---|
Molecular Formula | C59H78O13 |
Molecular Weight | 995.2 g/mol |
IUPAC Name | Anthracen... |
Biological Activity Overview
The biological activity of the compound can be categorized into several areas:
1. Anticancer Activity
Research indicates that anthracene derivatives often exhibit anticancer properties. The compound has been investigated for its potential to inhibit the proliferation of various cancer cell lines. For example, studies have shown that modifications to the anthracene structure can enhance cytotoxicity against human colon adenocarcinoma and breast cancer cell lines .
Case Study: Anticancer Efficacy
In a study examining similar anthracene derivatives, compounds demonstrated IC50 values ranging from 50 to 100 µM against several cancer types including lung and breast cancers . The specific mechanism of action appears to involve apoptosis induction and cell cycle arrest.
2. Antioxidant Properties
The presence of hydroxyl groups in the compound suggests potential antioxidant activity. A comparative study showed that similar compounds exhibited significant free radical scavenging ability . This property is crucial as it may mitigate oxidative stress-related diseases.
Case Study: Antioxidant Activity
In vitro assays using DPPH and ABTS methods revealed that related anthracene derivatives had antioxidant capacities comparable to standard antioxidants like ascorbic acid . This indicates that the compound may also possess similar protective effects against oxidative damage.
3. Antimicrobial Activity
Preliminary studies suggest that anthracene derivatives may have antimicrobial properties. For example, compounds with similar structures have shown effectiveness against bacterial strains such as Staphylococcus aureus .
Case Study: Antimicrobial Efficacy
A recent investigation into the antimicrobial activity of anthracene derivatives reported minimum inhibitory concentrations (MICs) in the range of 200–400 µg/mL against various pathogens, indicating potential for development as antimicrobial agents .
The mechanisms by which the compound exerts its biological effects are not fully elucidated but may involve:
- Interaction with DNA: Anthracene derivatives are known to intercalate into DNA, potentially disrupting replication and transcription processes.
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell metabolism or survival pathways.
Properties
Molecular Formula |
C59H78O13 |
---|---|
Molecular Weight |
995.2 g/mol |
IUPAC Name |
anthracen-9-ylmethyl 2-hydroxy-3-[11-hydroxy-2-[4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropanoate |
InChI |
InChI=1S/C59H78O13/c1-35-29-49(70-59(32-35)50(61)20-19-43(69-59)33-56(6,64)55(63)65-34-46-44-15-9-7-13-40(44)31-41-14-8-10-16-45(41)46)36(2)17-18-42-22-26-58(68-42)27-23-48-54(72-58)51(62)39(5)53(67-48)47(60)30-38(4)52-37(3)21-25-57(71-52)24-11-12-28-66-57/h7-10,13-18,31-32,36-38,42-43,47-54,60-62,64H,5,11-12,19-30,33-34H2,1-4,6H3 |
InChI Key |
CYUMRMFBSVYOTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)OCC8=C9C=CC=CC9=CC1=CC=CC=C18)O)O)C)O)O |
Origin of Product |
United States |
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